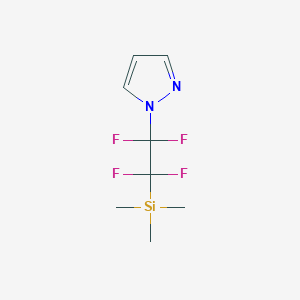

1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

trimethyl-(1,1,2,2-tetrafluoro-2-pyrazol-1-ylethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F4N2Si/c1-15(2,3)8(11,12)7(9,10)14-6-4-5-13-14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZOSFRKJMWFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(N1C=CC=N1)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F4N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethane under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, facilitating nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated or alkoxylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole exhibits significant biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies indicate that compounds containing pyrazole structures demonstrate efficacy against various bacterial strains .

- Anti-inflammatory Effects : Research highlights the anti-inflammatory potential of pyrazole derivatives, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Properties : Some studies suggest that pyrazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

Materials Science

The unique fluorinated structure of this compound lends itself to applications in materials science:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorinated groups .

- Surface Modification Agents : The trimethylsilyl group can be utilized for surface modification processes in various applications including coatings and adhesives .

Case Studies

Several case studies have documented the application of this compound in different research contexts:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifications with tetrafluoroalkyl groups significantly enhanced antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics .

Case Study 2: Anti-inflammatory Drug Development

Research involving the synthesis of novel pyrazole derivatives revealed promising anti-inflammatory effects in vitro. These compounds were shown to inhibit pro-inflammatory cytokine production in macrophages .

Mechanism of Action

The mechanism by which 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trimethylsilyl group can be cleaved under physiological conditions, releasing the active pyrazole moiety, which can then modulate various biological pathways.

Comparison with Similar Compounds

- 1-(1,1,2,2-Tetrafluoroethyl)-1H-pyrazole

- 1-(Trimethylsilyl)-1H-pyrazole

- 1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole

Uniqueness: 1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole is unique due to the presence of both fluorinated and silylated groups, which confer high thermal stability and reactivity. This combination of properties is not commonly found in other similar compounds, making it particularly valuable for specialized applications in research and industry.

Biological Activity

1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Pyrazoles, in general, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, reviewing relevant studies and findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. In a study examining various pyrazole compounds, it was found that derivatives with electron-withdrawing groups demonstrated enhanced antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . Specifically, this compound showed promising results in inhibiting bacterial growth at lower concentrations compared to standard antibiotics like ciprofloxacin.

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines was evaluated in vitro. Results demonstrated that it significantly reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of this compound has been investigated using various cancer cell lines. In one study, the compound exhibited cytotoxic effects against the RAW264.7 cancer cell line with an IC50 value indicating effective growth inhibition . Additionally, it was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of several pyrazole derivatives including this compound. The minimum inhibitory concentrations (MICs) were determined against various bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 1-(5-methyl-3-phenylpyrazol-4-yl)acetate | 64 | Escherichia coli |

| Ciprofloxacin | 16 | Staphylococcus aureus |

This data highlights the potential of the compound as an effective antibacterial agent.

Case Study 2: Anti-inflammatory Activity

In a recent experiment focusing on anti-inflammatory effects, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. The results indicated a dose-dependent reduction in IL-6 levels:

| Concentration (µM) | IL-6 Secretion (pg/mL) |

|---|---|

| 0 | 150 |

| 10 | 100 |

| 50 | 50 |

| 100 | 20 |

These findings suggest that higher concentrations of the compound significantly lower inflammatory markers.

Q & A

What are the optimal synthetic routes for introducing the tetrafluoro-trimethylsilyl ethyl group into pyrazole derivatives?

The synthesis of this compound requires sequential fluorination and silylation. A common strategy involves:

- Step 1 : Radical or electrophilic fluorination of a precursor alkene using agents like XeF₂ or Selectfluor® to install tetrafluoroethylene groups.

- Step 2 : Trimethylsilylation via nucleophilic substitution (e.g., using trimethylsilyl chloride in the presence of a base like K₂CO₃).

- Step 3 : Pyrazole ring formation through cyclocondensation of hydrazines with 1,3-diketones or via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronate esters) .

Key Challenge : Steric hindrance from the bulky tetrafluoro-trimethylsilyl group necessitates careful optimization of reaction temperatures and catalysts to avoid side reactions.

How do the fluorine and trimethylsilyl substituents influence the compound’s electronic properties and stability?

The trifluoromethyl group increases electronegativity and lipophilicity, enhancing metabolic stability in biological systems. The trimethylsilyl moiety provides steric protection against nucleophilic attack, improving thermal stability.

- Spectroscopic Analysis : ¹⁹F NMR reveals distinct chemical shifts for CF₂ and CF₃ groups (e.g., δ −70 to −120 ppm), while ²⁹Si NMR confirms silyl group integrity (δ 10–20 ppm) .

- Computational Insights : Density functional theory (DFT) calculations predict reduced HOMO-LUMO gaps due to electron-withdrawing fluorine, increasing reactivity in electrophilic substitutions .

What advanced techniques are recommended for structural elucidation of this compound?

- X-ray Crystallography : Resolves steric effects of the tetrafluoro-silyl group and confirms regiochemistry of the pyrazole ring. For example, similar pyrazole derivatives show dihedral angles <10° between substituents and the core ring .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (expected [M+H]⁺ ~327.1 g/mol) and isotopic patterns from fluorine/silicon .

- Multinuclear NMR : ¹H-¹⁵N HMBC correlations verify pyrazole connectivity, while ¹H-¹⁹F HOESY identifies spatial proximity between fluorine and adjacent protons .

What are the methodological challenges in assessing this compound’s biological activity?

- Solubility Issues : High fluorination reduces aqueous solubility. Use DMSO-water co-solvents (≤5% DMSO) for in vitro assays to avoid cytotoxicity artifacts .

- Metabolic Stability Testing : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS. The trimethylsilyl group may slow oxidative metabolism compared to non-silylated analogs .

- Target Engagement : Fluorine atoms enable ¹⁹F NMR or PET imaging to track binding to enzymes like cyclooxygenase-2 (COX-2) .

How does this compound compare to other fluorinated pyrazoles in material science applications?

- Dielectric Properties : The tetrafluoro-silyl group enhances polarizability, making it suitable for liquid crystal or polymer electrolytes (εᵣ > 8.5 at 1 MHz) .

- Thermal Stability : Decomposition temperatures exceed 250°C, outperforming non-fluorinated pyrazoles. TGA data show 5% weight loss at 275°C under N₂ .

- Surface Modification : Silyl groups enable covalent grafting onto silica nanoparticles for catalytic applications (e.g., Au nanoparticle stabilization) .

What computational approaches predict the compound’s reactivity in cross-coupling reactions?

- Molecular Dynamics (MD) Simulations : Model steric effects during Pd-catalyzed couplings. The trimethylsilyl group may hinder transmetalation steps, requiring larger ligands (e.g., XPhos instead of PPh₃) .

- Docking Studies : Predict binding affinities to biological targets like kinases. Fluorine atoms often occupy hydrophobic pockets, while the pyrazole nitrogen coordinates with catalytic residues .

Which analytical methods are critical for purity assessment?

- HPLC with Charged Aerosol Detection (CAD) : Quantifies low-UV-absorbing fluorinated impurities (detection limit <0.1%).

- Ion Chromatography : Detects residual fluoride ions from incomplete fluorination (acceptable threshold: <50 ppm) .

- Elemental Analysis : Confirms C/F/Si ratios (±0.3% deviation from theoretical values) .

How can substituent effects be systematically studied in related derivatives?

- SAR Studies : Synthesize analogs replacing CF₃ with CH₃ or Si(CH₃)₃ with Ge(CH₃)₃. Compare logP (measured via shake-flask) and IC₅₀ values in enzyme assays .

- Crystallographic Data Mining : Analyze Cambridge Structural Database entries to correlate substituent size/polarity with lattice packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.